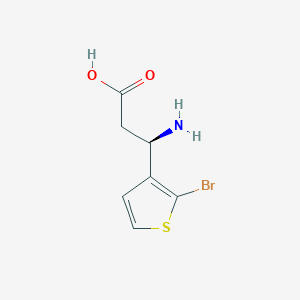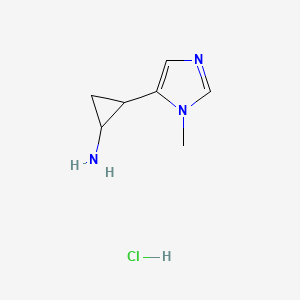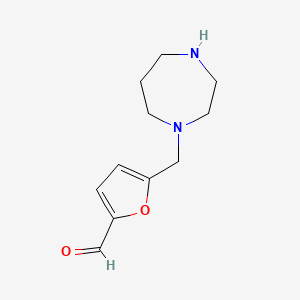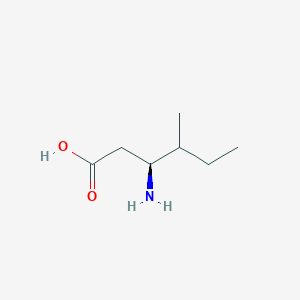
(3S)-3-Amino-4-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is structurally related to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4-methylhexanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to ensure the correct stereochemistry during synthesis.
High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-4-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a GABA analog.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with GABA receptors in the central nervous system.
Pathways Involved: It can modulate neurotransmission by mimicking or inhibiting the action of GABA, leading to potential therapeutic effects in conditions like epilepsy or anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure but different stereochemistry.
Pregabalin: A medication used to treat neuropathic pain and epilepsy, structurally related to (3S)-3-Amino-4-methylhexanoic acid.
Gabapentin: Another GABA analog used in the treatment of neuropathic pain and seizures.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its potential therapeutic applications and role as a building block in chemical synthesis further highlight its importance.
Propriétés
Numéro CAS |
1151863-10-3 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(3S)-3-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
Clé InChI |
JHEDYGILOIBOTL-GDVGLLTNSA-N |
SMILES isomérique |
CCC(C)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


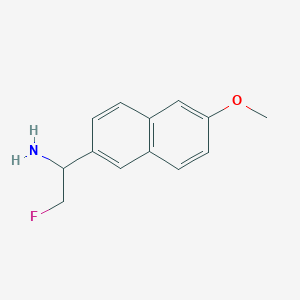
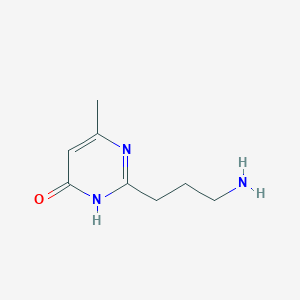
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
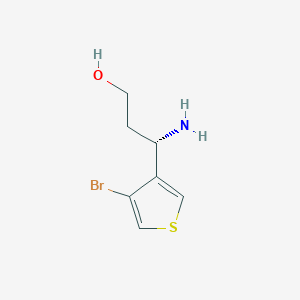
amine](/img/structure/B15272002.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
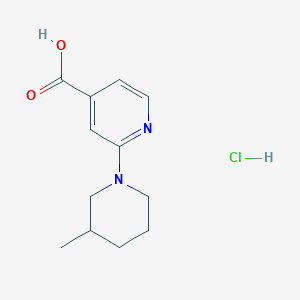
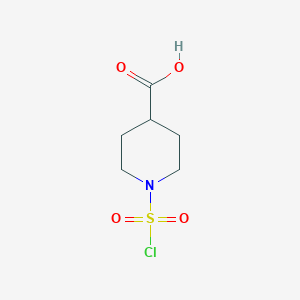
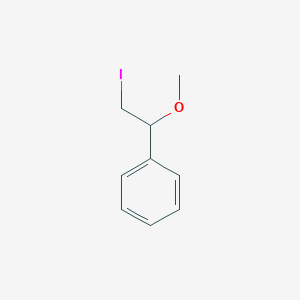

![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
